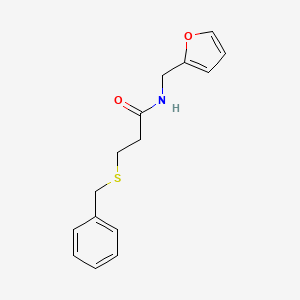

3-(benzylthio)-N-(2-furylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

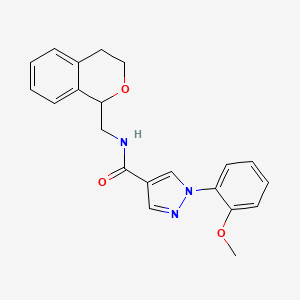

- New N-benzyl- or N-(2-furylmethyl)cinnamamides, which are structurally related to 3-(benzylthio)-N-(2-furylmethyl)propanamide, were synthesized using amidation reactions between cinnamic acid and benzylamines or (2-furylmethyl)amine in the presence of boric acid. This process yielded good to excellent results and is considered environmentally friendly due to the use of boric acid as a 'green' catalyst (Barajas et al., 2008).

Molecular Structure Analysis

- The molecular structure of compounds similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide, specifically N-monosubstituted propanamides, was studied using FTIR spectroscopy. The study focused on understanding the conformation of these compounds based on spectroscopic data (Antonović et al., 1997).

Chemical Reactions and Properties

- The preparation and chemical reactivity of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides were explored. These compounds were synthesized through specific reactions involving amines and 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid. Their biological activity, specifically as root growth modulators, was also examined (Kitagawa et al., 2001).

Scientific Research Applications

Insecticide Research : A study by Elliott et al. (1967) discusses the synthesis of a compound, 5-benzyl-3-furylmethyl (+)-trans-chrysanthemate, related to 3-(benzylthio)-N-(2-furylmethyl)propanamide. This compound demonstrated significant insecticidal properties, being highly toxic to houseflies and mustard beetles, surpassing the toxicity of natural pyrethrins and other common insecticides like parathion and diazinon (Elliott et al., 1967).

Synthetic Chemistry : Kelly et al. (2008) explored the synthesis of 2-substituted 3-furfurals from 3-furfural, which is structurally similar to 3-(benzylthio)-N-(2-furylmethyl)propanamide. The research focused on developing novel methods for preparing substituted furans and pyrroles, crucial synthons in chemical synthesis and found in many natural products and pharmaceutical agents (Kelly et al., 2008).

Palladium-Catalyzed Reactions : Research by Chang et al. (2012) studied palladium-catalyzed coupling reactions involving benzyltitanium compounds with aromatic or heteroaromatic bromides. This study is relevant to the synthesis processes of compounds like 3-(benzylthio)-N-(2-furylmethyl)propanamide (Chang et al., 2012).

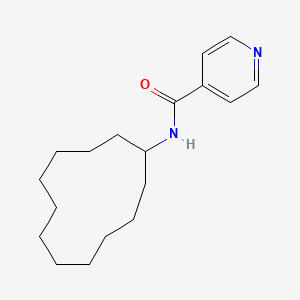

Antinociceptive Activity : A study by Önkol et al. (2004) on the antinociceptive activity of certain propanamide derivatives indicates potential therapeutic applications in pain management. While not directly studying 3-(benzylthio)-N-(2-furylmethyl)propanamide, the chemical structures and activities of similar compounds provide insights into potential biological activities (Önkol et al., 2004).

N-Benzyl-or N-(2-Furylmethyl)cinnamamides Synthesis : Barajas et al. (2008) described the synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, highlighting methods relevant to the synthesis of 3-(benzylthio)-N-(2-furylmethyl)propanamide and related compounds (Barajas et al., 2008).

properties

IUPAC Name |

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(16-11-14-7-4-9-18-14)8-10-19-12-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOFPKZNIOFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzylsulfanyl-N-(furan-2-ylmethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-[3-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5572390.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)

![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)

![5-(4-tert-butylphenyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5572476.png)

![2-(4-chlorobenzyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572482.png)

![methyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5572487.png)